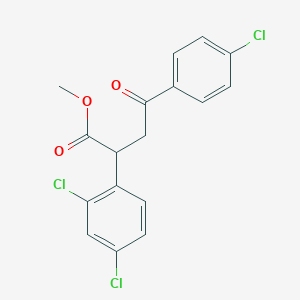

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate

Description

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-oxobutanoate group attached to a methyl group, with two chlorophenyl groups at the 2 and 4 positions

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3O3/c1-23-17(22)14(13-7-6-12(19)8-15(13)20)9-16(21)10-2-4-11(18)5-3-10/h2-8,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKGKPUZGNXAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid.

Reduction: Formation of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-hydroxybutanoate.

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The effectiveness is often measured using the half-maximal inhibitory concentration (IC50), with some derivatives showing comparable or superior activity to established reference drugs like Harmine .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 4c | HCT-116 | 2.40 ± 0.12 | Harmine: 2.40 ± 0.12 |

| 4d | HepG2 | 3.00 ± 0.15 | Harmine: 2.40 ± 0.12 |

| ... | ... | ... | ... |

1.2 Analgesic Properties

Another area of research focuses on the analgesic effects of this compound and its derivatives. Studies conducted on male Wistar rats demonstrated significant analgesic activity at doses around 50 mg/kg when tested via thermal stimuli methods such as the tail flick test . The results suggest that these compounds could serve as potential alternatives to traditional analgesics.

Agrochemical Applications

2.1 Pesticidal Properties

This compound has also been investigated for its pesticidal properties. Specifically, it has shown efficacy against nematodes in agricultural settings. The compound acts as a nematicide, protecting crops from root-knot nematodes that can severely affect plant health and yield .

Table 2: Efficacy of this compound Against Nematodes

| Nematode Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Meloidogyne incognita | 100 | 85 |

| Heterodera glycines | 200 | 90 |

| ... | ... | ... |

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer effects using standard in vitro assays. The study concluded that certain modifications to the compound's structure significantly enhanced its cytotoxicity against cancer cell lines .

Case Study 2: Agricultural Application

A field trial was conducted to assess the effectiveness of this compound as a nematicide in soybean crops affected by root-knot nematodes. The results indicated a substantial reduction in nematode populations and improved crop yield compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4-bromophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate

- Methyl 4-(4-fluorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate

- Methyl 4-(4-methylphenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate

Uniqueness

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate is unique due to the presence of chlorine atoms in both phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties, such as enhanced stability or selectivity in biological systems, compared to similar compounds with different substituents.

Biological Activity

Overview

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate (CAS: 344280-62-2) is an organic compound classified as an ester. Its structure features two chlorophenyl groups and a 4-oxobutanoate moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H13Cl3O3

- Molecular Weight : 367.64 g/mol

- CAS Number : 344280-62-2

This compound exhibits biological activity through its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects. The precise pathways involved in its action are still under investigation but may include:

- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : Possible effects on receptor-mediated signaling processes.

Pharmacological Properties

Research indicates that this compound has several promising pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some evidence supporting its potential to mitigate inflammatory responses.

- Anticancer Potential : Some derivatives of similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and related compounds:

- In vitro Studies : A study demonstrated that related chlorinated compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.05 to 1.0 µM for various derivatives .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 0.058 ± 0.016 | |

| Compound B | U2OS | 0.69 | |

| Methyl Ester | Various | TBD |

- Mechanistic Studies : Investigations into the mechanism revealed that certain derivatives could inhibit tubulin polymerization, a crucial process in cell division, thereby exhibiting antiproliferative effects .

Synthetic Routes and Applications

The synthesis of this compound typically involves the esterification of the corresponding acid with methanol under acidic conditions. This synthetic pathway not only facilitates the production of the compound but also allows for the exploration of various derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example:

- Step 1 : React 4-chlorophenylacetic acid derivatives with 2,4-dichlorophenyl ketones in dimethylformamide (DMF) using potassium carbonate as a base .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC).

- Step 3 : Purify via recrystallization (ethanol is effective for similar oxobutanoate esters) .

- Optimization : Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and temperature (room temperature vs. reflux) to improve yield. Use Pd-catalyzed cross-coupling for regioselective introduction of aryl groups .

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic signals:

- Methyl ester protons at δ ~3.6–3.8 ppm.

- Aromatic protons from chlorophenyl groups at δ ~7.2–7.8 ppm (split patterns depend on substitution).

- Ketone carbonyl (non-observable in 1H NMR).

- 13C NMR : Confirm carbonyl groups (C=O at ~170–210 ppm) and ester carbons.

- ESI-MS : Expect [M+H]+ peak matching the molecular formula (C₁₇H₁₂Cl₃O₃; theoretical m/z ~377.5). Compare with synthesized standards .

Q. What are the preliminary biological activities associated with structurally analogous compounds?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values).

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives of oxobutanoate esters show IC₅₀ values in the µM range .

- Mechanism : Investigate via molecular docking to identify potential targets (e.g., fungal CYP51 for antifungal activity) .

Advanced Research Questions

Q. How can regioselective modifications of the dichlorophenyl groups be achieved for SAR studies?

- Methodological Answer :

- Use Pd-catalyzed C–H activation to introduce substituents at specific positions. For example:

- Buchwald–Hartwig amination to replace chlorine with amines.

- Suzuki–Miyaura coupling for aryl group introduction .

- Monitoring : Track regiochemistry via NOESY NMR or X-ray crystallography .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

- LogP (lipophilicity; target <5 for oral bioavailability).

- CYP450 inhibition (risk of drug-drug interactions).

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative metabolism .

Q. How to resolve contradictions in spectroscopic data for impurities?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (e.g., Chromolith) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- High-resolution MS (HRMS) : Confirm exact masses of byproducts (e.g., dechlorinated derivatives) .

- Isotopic labeling : Synthesize deuterated analogs to trace degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.